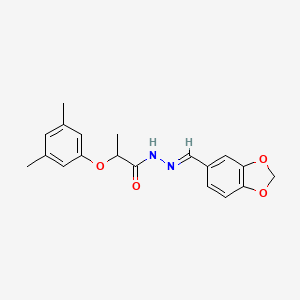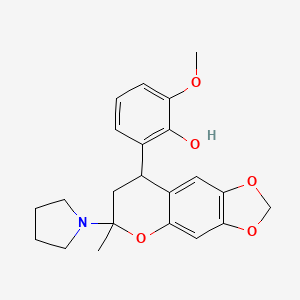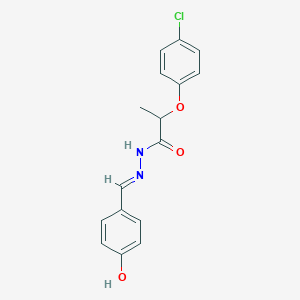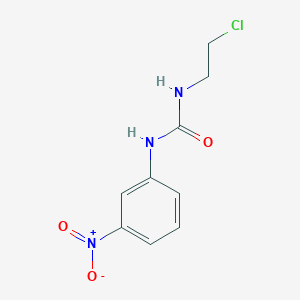
N'-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(3,5-dimethylphenoxy)propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.
類似化合物との比較
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide can be compared with other similar compounds, such as:
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide analogs: These compounds have similar structures but differ in specific functional groups or substituents, leading to variations in their properties and activities.
Other hydrazides: Compounds with the hydrazide functional group, which may have different aromatic or aliphatic substituents, affecting their reactivity and applications.
The uniqueness of N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
特性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C19H20N2O4/c1-12-6-13(2)8-16(7-12)25-14(3)19(22)21-20-10-15-4-5-17-18(9-15)24-11-23-17/h4-10,14H,11H2,1-3H3,(H,21,22)/b20-10+ |
InChIキー |
RSAXYUIVFNGBMC-KEBDBYFISA-N |
異性体SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)C |
正規SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NN=CC2=CC3=C(C=C2)OCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11994833.png)






![5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B11994872.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11994891.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11994898.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)

![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994926.png)
